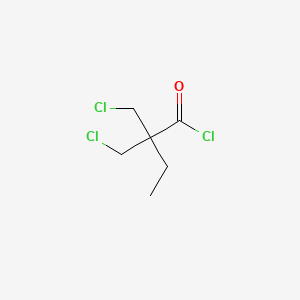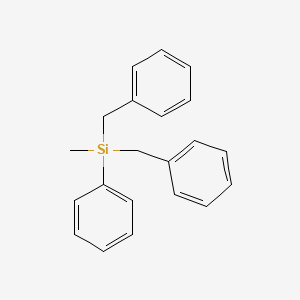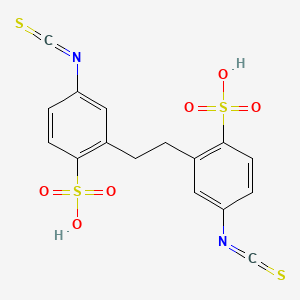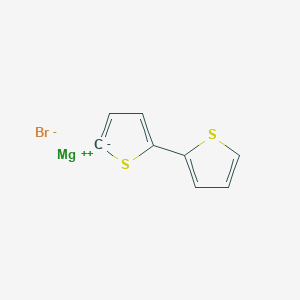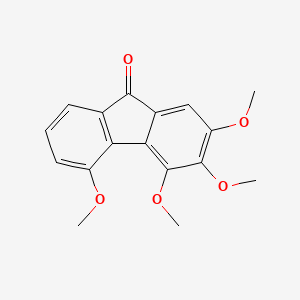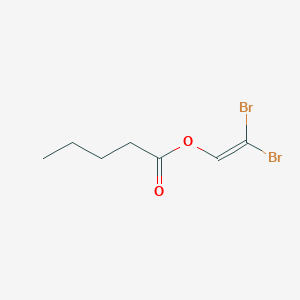
2,2-Dibromoethenyl pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dibromoethenyl pentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a dibromoethenyl group attached to a pentanoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromoethenyl pentanoate typically involves the reaction of pentanoic acid with 2,2-dibromoethenyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Common reagents used in this synthesis include dichloromethane as a solvent and triisopropyl phosphite as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dibromoethenyl pentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the dibromoethenyl group to a less oxidized state.
Substitution: The dibromoethenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted esters.
Wissenschaftliche Forschungsanwendungen
2,2-Dibromoethenyl pentanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce the dibromoethenyl group into other molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2-Dibromoethenyl pentanoate involves its interaction with molecular targets such as enzymes and receptors. The dibromoethenyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This interaction can affect various biochemical pathways, depending on the specific target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Dibromoethenyl acetate
- 2,2-Dibromoethenyl butanoate
- 2,2-Dibromoethenyl hexanoate
Uniqueness
2,2-Dibromoethenyl pentanoate is unique due to its specific ester structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications .
Eigenschaften
CAS-Nummer |
113966-04-4 |
|---|---|
Molekularformel |
C7H10Br2O2 |
Molekulargewicht |
285.96 g/mol |
IUPAC-Name |
2,2-dibromoethenyl pentanoate |
InChI |
InChI=1S/C7H10Br2O2/c1-2-3-4-7(10)11-5-6(8)9/h5H,2-4H2,1H3 |
InChI-Schlüssel |
RBTDQYRNEJRTSH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)OC=C(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


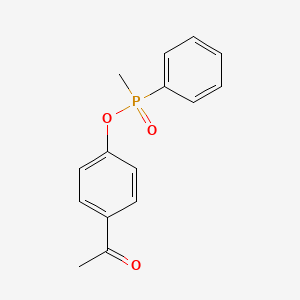
![2,4-Bis(trichloromethyl)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine](/img/structure/B14288804.png)
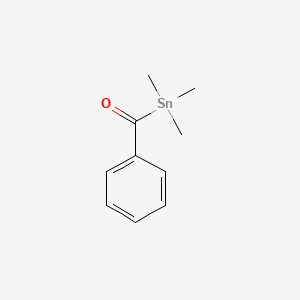
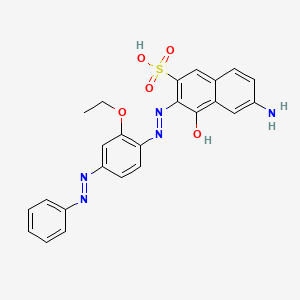
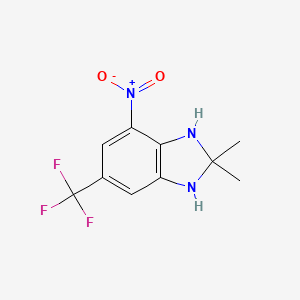
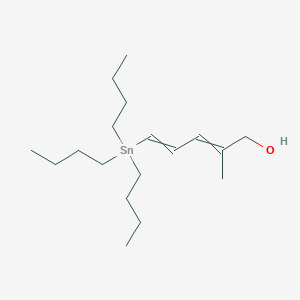

![Ethenamine, 2-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-N,N-dimethyl-](/img/structure/B14288843.png)
![2-Furancarboxaldehyde, 5-[2-nitro-4-(trifluoromethyl)phenyl]-](/img/structure/B14288850.png)
